5-Chloropyridazin-4-ol is a heterocyclic organic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group at the 4-position. Its molecular formula is C4H3ClN2O, and it has a molecular weight of 130.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to its unique structural features that may influence biological activity and chemical reactivity .
The pyridazinone ring structure, present in 5-Chloropyridazin-4-ol, is found in various biologically active molecules []. This suggests potential for future research on 5-Chloropyridazin-4-ol, particularly in medicinal chemistry.
Research on the biological activity of 5-Chloropyridazin-4-ol is ongoing, but preliminary studies suggest that it may exhibit antimicrobial and antifungal properties. Its structural similarity to other biologically active heterocycles positions it as a candidate for further pharmacological evaluation . The specific targets and mechanisms of action are yet to be fully elucidated, but it has been suggested that compounds in this class may interact with key enzymes or receptors in various biological pathways.
Several synthetic routes have been developed for producing 5-Chloropyridazin-4-ol:
5-Chloropyridazin-4-ol has several potential applications:
Interaction studies involving 5-Chloropyridazin-4-ol focus on its biochemical interactions with various biological targets. Early research indicates that this compound might affect enzyme activity or receptor binding, although specific interactions remain to be characterized. Studies are also examining its pharmacokinetics, including absorption characteristics and metabolic pathways, which are crucial for understanding its efficacy and safety profile in potential therapeutic applications .
Several compounds share structural similarities with 5-Chloropyridazin-4-ol. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
5-Chloropyridazine | C4H3ClN2 | 0.77 |
4-Chloropyridazine hydrochloride | C4H3ClN2·HCl | 0.68 |
Pyridazin-4-amines | C4H6N2 | 0.66 |
6-Chloropyridazine | C4H3ClN2 | 0.65 |
Pyridazin-3(2H)-ones | C4H3N2O | 0.60 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 5-Chloropyridazin-4-ol within this class of heterocycles. Its distinct functional groups (chlorine and hydroxyl) contribute to its unique properties compared to its analogs .
Molecular Structure and Properties
The compound’s molecular formula is C₄H₃ClN₂O, with a molecular weight of 130.53 g/mol. Its IUPAC name, 5-chloropyridazin-4-ol, reflects its classification as a monocyclic diazine—a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and substituents at positions 4 and 5 (Figure 1).
Property | Value |
---|---|
Melting Point | Not fully characterized |
Boiling Point | ~307.6°C (estimated) |
LogP (Partition Coefficient) | 0.84 |
Dipole Moment | High (pyridazine core: ~3.94 D) |
The hydroxyl and chlorine groups enhance polarity, reducing lipophilicity compared to unsubstituted pyridazines. This polarity facilitates solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, critical for synthetic applications.
Spectral Characteristics
Pyridazines were first synthesized in the late 19th century, with Emil Fischer’s pioneering work on hydrazine-based cyclizations. However, 5-chloropyridazin-4-ol emerged as a distinct entity much later, paralleling advancements in halogenation and oxidation techniques for heterocycles. Early 20th-century studies on pyridazine reactivity laid the groundwork for functionalizing its core, culminating in the targeted synthesis of chlorinated pyridazinones by mid-century.
The compound gained prominence in the 1980s–1990s as a precursor for bioactive molecules, driven by the pharmaceutical industry’s interest in nitrogen-rich heterocycles. Its synthesis often involves:
5-Chloropyridazin-4-ol serves as a scaffold for drug candidates due to its:
Notable Applications:
In agrochemistry, the compound’s chlorine atom enhances herbicidal and fungicidal activity. For example:
5-Chloropyridazin-4-ol participates in diverse reactions:
Comparative Reactivity with Analogues
Compound | Reactivity Site | Key Difference |
---|---|---|
5-Chloropyridazin-4-ol | C5-Cl, C4-OH | Enhanced electrophilicity |
Pyridazin-3(2H)-one | C3=O | Lower solubility |
4-Aminopyridazine | C4-NH₂ | Reduced stability |